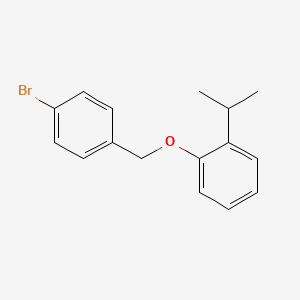
4-Bromobenzyl-(2-iso-propylphenyl)ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzyl-(2-iso-propylphenyl)ether is a useful research compound. Its molecular formula is C16H17BrO and its molecular weight is 305.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromobenzyl-(2-iso-propylphenyl)ether is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromobenzyl group and an isopropylphenyl moiety, which may contribute to its biological activity.
Antimicrobial Properties
Several studies have indicated that this compound exhibits antimicrobial activity. In a screening study, compounds with similar structures were evaluated for their effectiveness against various bacterial strains. The results demonstrated that certain derivatives of this compound showed significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. A notable study investigated its effects on various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis in these cells, likely through the activation of caspase pathways.
Case Study:
In vitro studies using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with this compound at concentrations of 10-50 μM resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 μM for MCF-7 cells.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest the following pathways:
- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression, leading to G1 phase arrest in cancer cells.
- Induction of Apoptosis: Evidence indicates that it activates intrinsic apoptotic pathways, involving mitochondrial dysfunction and caspase activation.
- Antioxidant Activity: Some studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-induced cellular damage.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:
- Absorption: The compound shows moderate solubility in organic solvents, suggesting potential for oral bioavailability.
- Distribution: Lipophilicity may allow for effective tissue penetration.
- Metabolism: Further studies are needed to elucidate metabolic pathways and identify potential metabolites.
科学研究应用
Organic Synthesis
4-Bromobenzyl-(2-iso-propylphenyl)ether serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity , including:
- Antimicrobial Properties: In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disrupting bacterial cell membrane integrity.
- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms or by modulating specific signaling pathways.
Material Science
In material science, this compound is explored for its role in developing specialty chemicals and materials with tailored properties. Its reactivity allows it to be used in synthesizing polymers and other advanced materials that require specific functional groups for enhanced performance.
Case Studies
属性
IUPAC Name |
1-bromo-4-[(2-propan-2-ylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-5-3-4-6-16(15)18-11-13-7-9-14(17)10-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGHRFENMRQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













